BI-0282

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H23Cl2FN4O4 |

|---|---|

分子量 |

593.4 g/mol |

IUPAC 名称 |

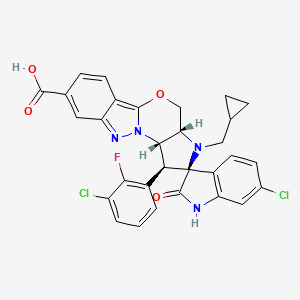

(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid |

InChI |

InChI=1S/C30H23Cl2FN4O4/c31-16-7-9-19-22(11-16)34-29(40)30(19)24(18-2-1-3-20(32)25(18)33)26-23(36(30)12-14-4-5-14)13-41-27-17-8-6-15(28(38)39)10-21(17)35-37(26)27/h1-3,6-11,14,23-24,26H,4-5,12-13H2,(H,34,40)(H,38,39)/t23-,24-,26+,30+/m0/s1 |

InChI 键 |

YZMITHOPDOPJBH-HLNVOFQHSA-N |

手性 SMILES |

C1CC1CN2[C@H]3COC4=C5C=CC(=CC5=NN4[C@H]3[C@@H]([C@@]26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |

规范 SMILES |

C1CC1CN2C3COC4=C5C=CC(=CC5=NN4C3C(C26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BI-0282 in p53 Wild-Type Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-0282 is a potent and specific small-molecule antagonist of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound competitively binds to the p53-binding pocket of MDM2, thereby liberating p53 from this negative regulation. The resulting stabilization and activation of p53 leads to the transcriptional upregulation of its downstream target genes, culminating in cell cycle arrest and apoptosis. This guide provides a detailed overview of the mechanism of action of this compound in p53 wild-type cells, supported by available data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism: Disruption of the MDM2-p53 Interaction

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1] In many cancers with a wild-type p53 status, the function of p53 is suppressed by an overabundance of its negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, which has two main consequences: it inhibits p53's ability to act as a transcription factor and it tags p53 for degradation by the proteasome.

This compound is designed to fit into the hydrophobic pocket on the surface of MDM2 where p53 normally binds. By occupying this pocket, this compound prevents the binding of p53 to MDM2. This frees p53 from MDM2-mediated inhibition and degradation, leading to an accumulation of active p53 protein within the cell.

Biochemical Potency

The potency of this compound in disrupting the MDM2-p53 interaction has been quantified using biochemical assays.

| Assay Type | Target | IC50 | Reference |

| ALPHASCREEN | Human MDM2-p53 peptide interaction | 5 nM | [1] |

Cellular Consequences of p53 Activation

The stabilization and activation of p53 by this compound in wild-type p53 cells triggers a cascade of downstream events that ultimately inhibit tumor growth. Activated p53 functions as a transcription factor, binding to the promoter regions of a host of target genes involved in two primary cellular processes: cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

One of the key functions of activated p53 is to halt the cell cycle, preventing the proliferation of cells with damaged DNA. This is primarily achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor 1, p21 (also known as CDKN1A). p21 binds to and inhibits cyclin-CDK complexes, which are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. The result is an arrest of the cell cycle, typically at the G1 phase.

Induction of Apoptosis

In addition to inducing cell cycle arrest, activated p53 can also trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. p53 transcriptionally activates several pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. These proteins are members of the Bcl-2 family and function to antagonize anti-apoptotic Bcl-2 proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of the apoptotic program. A key marker of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases.

Data from studies on the closely related and more potent MDM2 inhibitor, Brigimadlin (BI 907828), demonstrates a clear induction of apoptosis and upregulation of p53 transcriptional targets in various p53 wild-type brain tumor stem cells.[2][3]

| Cell Lines | Treatment | Effect | Reference |

| BT48, BT67, BT73 | Brigimadlin (1-50 nM, 48h) | Upregulation of p21 and PUMA, increased cleaved PARP | [2] |

Studies with other MDM2 inhibitors in the p53 wild-type SJSA-1 cell line have shown a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining. For example, treatment with the MDM2 inhibitor SAR405838 resulted in a dose-dependent increase in apoptosis.[4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Mechanism of Action in p53 Wild-Type Cells.

Caption: General Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.

ALPHASCREEN Assay for MDM2-p53 Interaction

This assay is a bead-based, non-radioactive method to quantify the binding of two molecules in a homogeneous format.

-

Principle: Donor and acceptor beads are coated with molecules that bind to MDM2 and a p53-derived peptide, respectively. When MDM2 and the p53 peptide interact, the beads are brought into close proximity. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This compound will compete with the p53 peptide for binding to MDM2, leading to a decrease in the signal.

-

Protocol Outline:

-

Recombinant GST-tagged MDM2 and biotinylated p53 peptide are incubated in an appropriate assay buffer.

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads are added.

-

Varying concentrations of this compound are added to the wells.

-

The plate is incubated in the dark at room temperature.

-

The chemiluminescent signal is read on an ALPHASCREEN-compatible plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Proliferation (MTT/XTT) Assay

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.

-

Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed p53 wild-type cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Add the MTT or XTT reagent to each well and incubate for a few hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Western Blotting for p53 and Downstream Targets

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., p53, p21, PUMA, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol Outline:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in a suitable buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA.

-

Protocol Outline:

-

Treat cells with this compound for a desired time period.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the stained cells using a flow cytometer.

-

The data is plotted as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is also used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

-

Protocol Outline:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and propidium iodide to the cells.

-

Incubate the cells in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Conclusion

This compound represents a targeted therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action is centered on the potent and specific inhibition of the MDM2-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway. This reactivation results in two key anti-cancer outcomes: cell cycle arrest and apoptosis. The in-depth understanding of this mechanism, supported by the experimental approaches outlined in this guide, is crucial for the continued development and clinical application of this compound and other MDM2-p53 antagonists. Further studies providing specific quantitative data on the cellular effects of this compound will be invaluable in refining its therapeutic potential.

References

- 1. Mouse models to investigate in situ cell fate decisions induced by p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of BI-0282 to MDM2: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of BI-0282, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. Developed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of the MDM2-p53 signaling pathway.

This compound is a spiro-oxindole derivative that effectively disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1] By binding to the p53-binding pocket on MDM2, this compound liberates p53 from its primary negative regulator, leading to the restoration of p53's transcriptional activity and subsequent tumor cell cycle arrest and apoptosis in p53 wild-type cancers.[2][3]

Quantitative Binding Affinity Data

The potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear indication of the compound's efficacy in disrupting the MDM2-p53 interaction and inhibiting the proliferation of cancer cells harboring wild-type p53.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 5 nM | ALPHASCREEN Assay | A bead-based proximity assay measuring the direct inhibition of the human MDM2 and a human p53-derived peptide interaction. | [2] |

| IC50 | 152 nM | SJSA-1 Cellular Assay | Measures the anti-proliferative activity in the MDM2-amplified, p53 wild-type SJSA-1 osteosarcoma cell line. | [2] |

| IC50 | 163 nM | SJSA-1 Cellular Assay | A separate study confirming the anti-proliferative potency of this compound in the SJSA-1 cell line. | [1] |

The MDM2-p53 Signaling Pathway

The tumor suppressor p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation. MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[4][5] Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4][5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the abrogation of p53's tumor-suppressive functions.[6] Small molecule inhibitors like this compound are designed to disrupt this interaction, thereby stabilizing and activating p53.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of BI-0282: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical synthesis of BI-0282, a potent antagonist of the MDM2-p53 protein-protein interaction. This document details the mechanism of action, key quantitative data, experimental protocols, and the multi-step synthetic route for this promising compound.

Discovery of this compound: A Potent MDM2-p53 Antagonist

This compound was identified as a small molecule inhibitor that effectively blocks the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 Homolog (MDM2).[1] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which targets p53 for degradation. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressing functions.[1]

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the MDM2-p53 protein-protein interaction. This restores p53's ability to regulate the cell cycle and induce apoptosis in cancer cells.[1]

Quantitative Activity Data

The potency of this compound was determined through in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the MDM2-p53 interaction and inhibiting cancer cell proliferation.

| Assay Type | Description | Target/Cell Line | IC50 Value |

| ALPHASCREEN Assay | Measures the inhibition of the human MDM2 and a human p53-derived peptide interaction. | MDM2-p53 Interaction | 5 nM[1] |

| Cell Viability Assay | Assesses the antiproliferative activity in a cancer cell line with MDM2 amplification and wild-type p53. | SJSA-1 Cells | 152 nM[1] |

Experimental Protocols

ALPHASCREEN Assay for MDM2-p53 Interaction

This bead-based proximity assay quantifies the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated human p53-derived peptide

-

Streptavidin-coated Donor beads

-

Anti-tag antibody-coated Acceptor beads (specific to a tag on the MDM2 protein)

-

Assay buffer

-

This compound

-

Microplates (384-well, low volume)

Procedure:

-

Prepare a serial dilution of this compound. For profiling, compounds are typically diluted to a final starting concentration of 25 µM, followed by 10 subsequent 1:5 dilution steps.[1]

-

In a 384-well microplate, add 5 µL of the diluted this compound or control to the appropriate wells. The final DMSO concentration should be kept low (e.g., 5%).[1]

-

Add 5 µL of a pre-mixed solution of the MDM2 protein and the p53-derived peptide to each well.[1]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.

-

Add a suspension of Donor and Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values using a suitable data analysis software, such as GraphPad Prism.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

SJSA-1 cells (MDM2-amplified, p53 wild-type)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled multiwell plates (96-well)

Procedure:

-

Seed SJSA-1 cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions and incubate for a period of 3 days.[1]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 30 µL of CellTiter-Glo® Reagent to each well.[1]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values using a suitable data analysis program.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a five-step process that was successfully carried out on a multi-gram scale. The key steps involve a three-component 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction.[2]

Detailed Synthetic Protocol

Step 1: Synthesis of Compound 6a [2]

-

Reaction: A three-component 1,3-dipolar cycloaddition.

-

Reactants: 6-Chloroisatin (10.2 g, 53.97 mmol), 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol).

-

Procedure: The reactants are dissolved in methanol (140 mL) and heated to reflux for 16 hours.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified to yield compound 6a.

Step 2: Synthesis of Compound 7 [2]

-

Reaction: Reductive amination.

-

Reactants: Compound 6a (19 g, 44.6 mmol) and cyclopropanecarboxaldehyde (B31225) (6.65 mL, 89.2 mmol).

-

Procedure: Compound 6a is dissolved in acetic acid (51 mL, 891.5 mmol) and treated with cyclopropanecarboxaldehyde.

-

Work-up: The crude product (Compound 7) is obtained after an aqueous work-up and used in the next step without further purification.

Step 3: Synthesis of Compound 8 [2]

-

Reaction: Nitro group reduction.

-

Reactants: Crude intermediate 7 (21.6 g).

-

Procedure: The crude intermediate is dissolved in a mixture of methanol (192 mL) and dichloromethane (B109758) (128 mL) and treated with a catalytic amount of Raney nickel (slurry in water) under a hydrogen atmosphere.

-

Work-up: The catalyst is filtered off, and the solvent is evaporated to yield crude compound 8.

Step 4: Synthesis of Compound 10 [2]

-

Reaction: Reductive amination.

-

Reactants: Crude intermediate 8 (20.8 g, ~38.8 mmol), 4-formyl-3-nitrobenzoic acid methyl ester (13.5 g, 62.4 mmol), and sodium triacetoxyborohydride (B8407120) (26.9 g, 120.6 mmol).

-

Procedure: Intermediate 8 is dissolved in acetic acid and treated with the aldehyde. After stirring, sodium triacetoxyborohydride is added portion-wise, and the mixture is stirred for 16 hours.

-

Work-up: The reaction is quenched with water and extracted with dichloromethane to give crude compound 10.

Step 5: Synthesis of this compound (rac-1) [2]

-

Reaction: Davis-Beirut Reaction (intramolecular cyclization and hydrolysis).

-

Reactants: Crude intermediate 10.

-

Procedure: The crude intermediate is treated with a base such as potassium hydroxide (B78521) to induce cyclization.

-

Work-up and Purification: The reaction mixture is worked up with an aqueous acid solution and extracted with an organic solvent. The crude product is purified by normal phase column chromatography to yield racemic this compound (rac-1). The final enantiomerically pure this compound is obtained through chiral separation using Supercritical Fluid Chromatography (SFC).[2] The final yield of the racemic product is reported to be 70%.[3]

References

An In-Depth Technical Guide to the Downstream Targets of p53 Activated by MDM2-Inhibitors

A Note on the Investigated Compound: Initial searches for "BI-0282" did not yield publicly available data. Therefore, this guide utilizes the well-characterized MDM2 inhibitor, Nutlin-3a, as a representative molecule to detail the downstream effects of p53 activation through MDM2 inhibition. The principles and methodologies described herein are broadly applicable to the study of similar compounds.

Introduction to p5s Activation via MDM2 Inhibition

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and senescence.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[2] Small molecule inhibitors, such as Nutlin-3a, are designed to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[3] This guide provides a detailed overview of the downstream targets and pathways affected by Nutlin-3a-mediated p53 activation.

Core Signaling Pathway: p53 Activation by Nutlin-3a

Nutlin-3a occupies the p53-binding pocket of MDM2, preventing the degradation of p53.[4] This leads to the accumulation of p53 in the nucleus, where it can function as a transcription factor to regulate a host of downstream target genes. The primary outcomes of p53 activation are cell cycle arrest, primarily at the G1 and G2/M phases, and apoptosis.[1][5]

Caption: p53 activation pathway by Nutlin-3a.

Key Downstream Targets of Activated p53

Upon stabilization by Nutlin-3a, p53 transcriptionally activates a wide array of target genes. These can be broadly categorized based on their function in cell cycle control and apoptosis.

Regulators of the Cell Cycle

A primary response to p53 activation is the induction of cell cycle arrest, which is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[1][5][6][7] p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest at the G1 and G2/M phases.[1][5]

Mediators of Apoptosis

p53 induces apoptosis through the transcriptional activation of several pro-apoptotic genes. Key among these are BAX and PUMA, which are members of the BCL-2 family of proteins.[4][5] These proteins act on the mitochondria to induce the release of cytochrome c, initiating the caspase cascade and programmed cell death.

Other Notable Targets

-

MDM2: In a negative feedback loop, p53 also transcriptionally activates its own negative regulator, MDM2.[3][8]

-

mir-34 family: Nutlin-3a treatment has been shown to upregulate the expression of microRNAs mir-34a, mir-34b, and mir-34c, which are involved in p53-mediated senescence.[2]

-

Sestrins (SESN1 and SESN2): These genes, involved in cellular oxidant detoxification, are also upregulated by p53 in response to Nutlin-3a.[9]

Quantitative Analysis of p53 Target Gene Expression

The following table summarizes the observed changes in the expression of key p53 target genes in various cancer cell lines following treatment with Nutlin-3a. The data is compiled from multiple studies and showcases the dose- and time-dependent nature of p53 activation.

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| HCT116 | 10 µM Nutlin-3a (1h) | Multiple | ~200 genes activated | Not specified | [10] |

| A549 | Nutlin-3a (unspecified) | p21 | Upregulated | Upregulated | [3] |

| A549 | Nutlin-3a (unspecified) | MDM2 | Upregulated | Upregulated | [3] |

| U-2 OS | Nutlin-3a (unspecified) | p21 | Upregulated | Upregulated | [3] |

| U-2 OS | Nutlin-3a (unspecified) | MDM2 | Upregulated | Upregulated | [3] |

| BV-173 | Nutlin-3a (unspecified) | p21 | Not specified | Increased | [6][7] |

| SUP-B15 | Nutlin-3a (unspecified) | p21 | Not specified | Increased | [6][7] |

| Lymphoma Cells | Nutlin-3a (unspecified) | Multiple | 4037 proteins affected | 4037 proteins affected | [11][12][13] |

Experimental Protocols for Target Identification and Validation

The identification and validation of p53 downstream targets involve a combination of genomic, transcriptomic, and proteomic approaches.

Experimental Workflow

The general workflow for identifying p53 targets activated by a small molecule inhibitor is as follows:

Caption: Workflow for p53 target discovery.

Detailed Methodologies

5.2.1. RNA-Sequencing (RNA-Seq)

-

Objective: To identify genes that are differentially expressed upon Nutlin-3a treatment.

-

Protocol:

-

Culture cancer cells (e.g., A549, HCT116) to ~80% confluency.

-

Treat cells with a specified concentration of Nutlin-3a (e.g., 10 µM) or DMSO as a vehicle control for a defined time period (e.g., 6, 12, or 24 hours).

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

-

Prepare sequencing libraries from high-quality RNA samples.

-

Perform high-throughput sequencing.

-

Align reads to the human reference genome and quantify gene expression.

-

Identify differentially expressed genes between Nutlin-3a and DMSO-treated samples.

-

5.2.2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Objective: To identify the genomic binding sites of p53 following Nutlin-3a treatment.

-

Protocol:

-

Treat cells with Nutlin-3a as described for RNA-Seq.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitate the p53-DNA complexes using a specific anti-p53 antibody.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Align reads to the human genome and identify regions of p53 enrichment (peaks).

-

5.2.3. Western Blotting

-

Objective: To validate the changes in protein expression of p53 and its downstream targets.

-

Protocol:

-

Treat cells with Nutlin-3a and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, MDM2, and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

5.2.4. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To validate the changes in mRNA expression of p53 target genes.

-

Protocol:

-

Isolate total RNA from Nutlin-3a treated and control cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion

The inhibition of the p53-MDM2 interaction by small molecules like Nutlin-3a provides a powerful therapeutic strategy for cancers harboring wild-type p53. A thorough understanding of the downstream targets and pathways activated by this approach is crucial for predicting therapeutic response and identifying potential biomarkers. The methodologies outlined in this guide provide a framework for the comprehensive investigation of p53 activation by novel MDM2 inhibitors.

References

- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ProteomeXchange Dataset PXD009290 [proteomecentral.proteomexchange.org]

BI-0282: A Technical Guide to its Efficacy in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with a wild-type TP53 gene, the tumor suppressor functions of p53 are abrogated by overexpression of its negative regulator, MDM2. This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on MDM2 for p53 suppression. This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, with a focus on the cancer types in which it has shown the most promise.

Efficacy of this compound in Cancer Cell Lines

The publicly available data on the efficacy of this compound is primarily focused on cancer cell lines with MDM2 amplification and a wild-type TP53 status. The most extensively studied model is the SJSA-1 human osteosarcoma cell line, which exhibits these characteristics.

Table 1: In Vitro Activity of this compound

| Compound | Assay | Cell Line | Cancer Type | Key Genetic Features | IC50 (nM) | Reference |

| This compound | ALPHASCREEN | - | - | - | 5 | [1] |

| This compound | Cell Viability | SJSA-1 | Osteosarcoma | TP53 wild-type, MDM2 amplification | 152 | [1] |

In Vivo Efficacy of this compound

The in vivo anti-tumor activity of this compound has been demonstrated in a xenograft model using the SJSA-1 osteosarcoma cell line.

Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model

| Dosing Schedule | Minimal Efficacious Dose (mg/kg) | Result |

| Daily Oral Dosing | 15 | Tumor Regression |

| Single Oral Dose | 50 | Tumor Regression |

These findings indicate that this compound is orally bioavailable and can achieve therapeutic concentrations in vivo, leading to the regression of established tumors.

Core Signaling Pathway

The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This restores the tumor suppressor function of p53, leading to the transcriptional activation of its downstream target genes. These genes are involved in critical cellular processes such as cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

ALPHASCREEN Assay for MDM2-p53 Interaction

This assay is a bead-based, no-wash method to quantify the interaction between MDM2 and p53.

Principle: The assay utilizes AlphaScreen donor and acceptor beads that are coated with molecules that bind to tagged versions of MDM2 and p53. When MDM2 and p53 interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Inhibitors of the MDM2-p53 interaction, such as this compound, will disrupt this proximity, leading to a decrease in the light signal.

Brief Protocol:

-

Recombinant, tagged MDM2 and p53 proteins are incubated together in a microplate.

-

This compound or a vehicle control is added to the wells.

-

AlphaScreen acceptor beads are added, followed by an incubation period.

-

AlphaScreen donor beads are added, followed by a final incubation in the dark.

-

The plate is read on an AlphaScreen-compatible plate reader to measure the luminescent signal.

Caption: ALPHASCREEN Assay Workflow.

Cell Viability Assay (MTT-based)

This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Brief Protocol:

-

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

SJSA-1 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Brief Protocol:

-

Culture SJSA-1 cells to a sufficient number.

-

Inject a suspension of SJSA-1 cells, often mixed with Matrigel, subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule to the treatment group, and a vehicle control to the control group.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: SJSA-1 Xenograft Model Workflow.

Conclusion

This compound is a potent MDM2-p53 interaction inhibitor with demonstrated efficacy in preclinical models of osteosarcoma characterized by MDM2 amplification and wild-type TP53. Its ability to reactivate the p53 pathway and induce tumor regression in vivo underscores its potential as a therapeutic agent for this and likely other cancer types with a similar genetic profile. However, a broader evaluation of this compound across a diverse range of cancer cell lines would be necessary to fully elucidate the spectrum of its anti-cancer activity. The development of its successor, brigimadlin, which has entered clinical trials, suggests that this class of compounds holds significant promise for the treatment of various solid and hematological malignancies.

References

In Vivo Pharmacokinetics and Bioavailability of BI-0282: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-0282 is a potent and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction, designed to restore p53 tumor suppressor activity in cancers harboring wild-type p53. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound. The information presented herein is curated from available preclinical data to support further research and development of this and similar compounds. This document details the metabolic stability, and in vivo efficacy-related exposure, and outlines the experimental methodologies employed in these studies. All quantitative data are summarized for clarity, and key experimental workflows and the compound's mechanism of action are visually represented.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). This compound is a spiro-oxindole derivative that binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and reactivating p53-mediated tumor suppression. Preclinical studies have demonstrated its efficacy in in vitro and in vivo models. Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for the design of effective dosing regimens and the interpretation of its pharmacological activity.

In Vitro Profile of this compound

The in vitro characteristics of this compound highlight its potential as a drug candidate. It exhibits high permeability and is highly bound to plasma proteins. While it has low aqueous solubility, it shows good stability in liver microsomes and hepatocytes.

Table 1: In Vitro Activity and Properties of this compound

| Parameter | Value | Assay/Conditions |

| MDM2-p53 Interaction IC50 | 5 nM | ALPHASCREEN Assay |

| Antiproliferative IC50 | 152 nM | SJSA-1 cells |

| Plasma Protein Binding | >99.8% (Human), >99.9% (Mouse, Rat) | Not specified |

| Permeability | Good | Caco-2 assay |

| Microsomal Stability | Mouse: 40% of liver blood flowRat: <23% of liver blood flowHuman: <24% of liver blood flow | Liver Microsomes |

| Hepatocyte Stability | Mouse: 19% of liver blood flowRat: 6% of liver blood flowHuman: 10% of liver blood flow | Hepatocytes |

In Vivo Pharmacokinetics and Bioavailability

This compound has been shown to have high bioavailability in both mice and rats, which is attributed to its high permeability and low systemic clearance.[1] The pharmacokinetic profile is dose-linear with low variability in key exposure parameters such as AUC and Cmax across different species.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Route of Administration |

| Bioavailability | Mouse, Rat | High | Oral |

| Systemic Clearance | Mouse, Rat | Low | Intravenous |

| Mean Residence Time (MRT) | Not Specified | 6.5 h | Intravenous |

| Dose Linearity | Across species | Dose-linear AUC and Cmax | Oral |

Table 3: Efficacious Oral Exposure of this compound in SJSA-1 Xenograft Model

| Dosing Regimen | AUCeff (Area Under the Curve of effective concentration) | Outcome |

| 15 mg/kg (daily) | 37,000 nMh | Tumor regression |

| 50 mg/kg (single dose) | 181,000 nMh | Tumor regression |

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for similar compounds and the information available, the following methodologies are likely employed.

In Vivo Xenograft Model for Efficacy and Pharmacokinetics

The SJSA-1 human osteosarcoma cell line, which overexpresses MDM2 and has wild-type p53, is a standard model for evaluating MDM2 inhibitors.[2][3]

-

Cell Line: SJSA-1 human osteosarcoma cells.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: SJSA-1 cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Dosing: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is administered orally, likely by gavage.

-

Pharmacokinetic Sampling: For pharmacokinetic studies, blood samples are collected at various time points post-dosing.

Oral Administration Protocol (Gavage)

Oral gavage is a common method for precise oral dosing in preclinical animal studies.

-

Preparation: this compound is formulated in a suitable vehicle for oral administration.

-

Procedure: A specific volume of the drug formulation is administered directly into the stomach of the mouse using a gavage needle. The volume is calculated based on the animal's body weight.

-

Post-Administration Monitoring: Animals are monitored for any adverse reactions after dosing.

Blood Sampling for Pharmacokinetic Analysis

-

Time Points: Blood samples are collected at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to characterize the plasma concentration-time profile.

-

Sample Collection: Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Sample Processing: Blood samples are processed to plasma and stored frozen until analysis.

Bioanalytical Method for Quantification of this compound in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are prepared by protein precipitation followed by centrifugation to remove proteins.

-

Chromatography: The supernatant is injected into an LC system, where this compound is separated from other plasma components on a reversed-phase column.

-

Mass Spectrometry: The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Mechanism of Action: p53 Activation Pathway

The following diagram illustrates the signaling pathway through which this compound exerts its anticancer effects.

Caption: this compound inhibits MDM2, leading to p53 activation and tumor suppression.

Experimental Workflow: In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.

Caption: A typical workflow for conducting an in vivo pharmacokinetic study.

Conclusion

This compound is a promising MDM2-p53 inhibitor with favorable in vivo pharmacokinetic properties, including high oral bioavailability and dose-linear exposure in preclinical species. The data summarized in this guide support its suitability for oral administration in in vivo studies. The provided experimental frameworks and visualizations serve as a valuable resource for researchers in the field of oncology drug development, facilitating the design of future studies and the interpretation of experimental outcomes for this compound and other molecules in its class. Further disclosure of detailed quantitative pharmacokinetic data would be beneficial for more precise modeling and cross-study comparisons.

References

BI-0282: A Deep Dive into its Potency and Postulated Selectivity for MDM2

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor BI-0282, focusing on its well-documented potent inhibition of the MDM2-p53 protein-protein interaction. While quantitative data regarding its direct selectivity for MDM2 over its homolog MDMX is not extensively available in the public domain, this document will synthesize the existing information on this compound's activity against MDM2 and discuss the broader context of selectivity within the spirooxindole class of inhibitors.

Quantitative Analysis of this compound's Potency

This compound is a highly potent antagonist of the MDM2-p53 interaction.[1] Its efficacy has been demonstrated through both biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Type | Target/Cell Line | Source |

| IC50 | 5 nM | ALPHASCREEN | Human MDM2::p53 peptide | [1] |

| IC50 | 152 nM | Antiproliferative Assay | SJSA-1 (MDM2-amplified, p53 wild-type) | [1] |

The p53-MDM2/MDMX Signaling Pathway and this compound's Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 and its homolog MDMX. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. This compound acts by binding to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction and leading to the stabilization and activation of p53.

Experimental Methodologies

The determination of this compound's potency relies on robust in vitro assays. The following sections detail the protocols for the key experiments cited.

ALPHASCREEN Assay for MDM2-p53 Interaction

This biochemical assay is designed to quantify the inhibition of the protein-protein interaction between MDM2 and a p53-derived peptide.

Protocol:

-

Compound Preparation: A serial dilution of this compound is prepared to generate a range of concentrations for testing.

-

Reagent Incubation: The test compound (this compound) is incubated with recombinant human MDM2 protein and a biotinylated peptide derived from the p53 transactivation domain.

-

Bead Addition: Streptavidin-coated Donor beads and anti-MDM2 antibody-conjugated Acceptor beads are added to the mixture. In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the MDM2-p53 interaction.

-

Signal Detection: Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

Inhibition Measurement: In the presence of this compound, the MDM2-p53 interaction is disrupted, preventing the proximity of the beads and leading to a decrease in the ALPHASCREEN signal. The IC50 value is calculated from the dose-response curve.

Cellular Antiproliferative Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on MDM2 for p53 suppression.

Protocol:

-

Cell Seeding: SJSA-1 osteosarcoma cells, which have an amplification of the MDM2 gene and wild-type TP53, are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Discussion on Selectivity for MDM2 over MDMX

While this compound is a well-characterized potent inhibitor of the MDM2-p53 interaction, there is a lack of publicly available quantitative data on its direct binding affinity or inhibitory activity against MDMX. MDM2 and MDMX share structural homology in their p53-binding domains, but there are key differences in the amino acid residues lining the binding pocket. These differences are often exploited in the design of selective inhibitors.

For many small molecule inhibitors, achieving high affinity for both MDM2 and MDMX has been a challenge. The development of dual inhibitors is an active area of research, as MDMX overexpression can be a mechanism of resistance to MDM2-selective inhibitors. Given that the available literature on this compound focuses exclusively on its interaction with MDM2, it is plausible that this compound exhibits a higher selectivity for MDM2. However, without direct comparative experimental data, this remains a postulation. Future studies directly comparing the binding affinities and inhibitory potencies of this compound against both MDM2 and MDMX are necessary to definitively establish its selectivity profile.

Conclusion

This compound is a potent, low-nanomolar inhibitor of the MDM2-p53 protein-protein interaction, demonstrating significant antiproliferative effects in MDM2-amplified cancer cells. Its mechanism of action, involving the disruption of this key interaction to stabilize and activate p53, is well-supported by biochemical and cellular data. While its selectivity profile against the homologous protein MDMX has not been quantitatively detailed in the reviewed literature, the focused characterization against MDM2 suggests it is a valuable tool for studying the consequences of MDM2 inhibition and a potential lead for the development of p53-reactivating cancer therapies. Further investigation into its activity against MDMX is warranted to fully elucidate its therapeutic potential and to guide its application in a broader range of cancer contexts.

References

An In-Depth Technical Guide to the Spirooxindole Scaffold of BI-0282: A Potent MDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirooxindole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of inhibitors for challenging protein-protein interactions (PPIs). BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction, built upon a complex spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core.[1][2] This rigid, three-dimensional scaffold effectively mimics the helical structure of the p53 peptide, enabling high-affinity binding to the p53-binding pocket of MDM2.[3] By disrupting this critical interaction, this compound reactivates the tumor suppressor functions of p53 in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the spirooxindole scaffold of this compound, including its mechanism of action, synthesis, and key biological data, presented in a format tailored for researchers and drug development professionals. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of this promising anti-cancer agent.

The Spirooxindole Scaffold of this compound: Core Structure and Physicochemical Properties

The core of this compound is a spirooxindole, a heterocyclic organic compound characterized by a spiro fusion of an oxindole (B195798) ring system. The specific scaffold in this compound is a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, which is a chemically stable alternative to earlier generations of spirooxindole-based MDM2 inhibitors that were prone to epimerization.[2] This rigidified, fused-indazole motif, bearing four stereocenters, provides a three-dimensional framework that is crucial for its potent inhibitory activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 593.44 g/mol | [3] |

| Lipophilicity | High | [3] |

| Aqueous Solubility | Low | [3] |

Mechanism of Action: Disruption of the MDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.

This compound is designed to competitively inhibit the interaction between MDM2 and p53.[3] It binds to the p53 binding pocket on the N-terminus of the MDM2 protein, thereby preventing MDM2 from binding to and degrading p53.[3] This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest and apoptosis. It is important to note that this compound does not inhibit the E3 ubiquitin ligase activity of the MDM2 protein itself.[3]

Synthesis of the this compound Spirooxindole Scaffold

The complex spirooxindole scaffold of this compound, with its four stereocenters, is synthesized in a concise five-step process.[2] The key steps involve a three-component 1,3-dipolar cycloaddition and a late-stage Davis-Beirut reaction.[2] This efficient synthesis allows for the multi-gram scale production of the racemic mixture, which is then separated by chiral SFC to yield the active enantiomer, this compound.[2]

Biological Activity and Pharmacokinetic Profile

This compound demonstrates potent in vitro activity in biochemical and cell-based assays, as well as in vivo efficacy in xenograft models. Its pharmacokinetic profile is characterized by high permeability and bioavailability, making it suitable for oral administration.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line/System | Endpoint | Value | Reference |

| ALPHASCREEN | Human MDM2/p53 peptide | IC50 | 5 nM | [3] |

| Cell Viability (CellTiter-Glo) | SJSA-1 (p53-WT, MDM2 amplified) | IC50 | 152 nM | [3] |

| Selectivity (SafetyScreen44™) | 44 targets | >50% inhibition at 10 µM | 3 targets | [3] |

| Kinase Panel (Invitrogen) | 31 kinases | >50% inhibition at 10 µM | 0 kinases | [3] |

Table 3: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model

| Dosing Schedule | Dose | Outcome | Reference |

| Daily Oral Dosing | 15 mg/kg | Tumor Regression | [3] |

| Single Oral Dose | 50 mg/kg | Tumor Regression | [3] |

Table 4: Pharmacokinetic and ADME Profile of this compound

| Parameter | Species | Value/Observation | Reference |

| Bioavailability | Mice and Rats | High | [3] |

| Permeability (Caco-2) | In vitro | Good, low efflux ratio | [3] |

| Systemic Clearance | Mice and Rats | Low | [3] |

| Plasma Protein Binding | - | Highly bound | [3] |

| Stability (Liver Microsomes) | - | Good | [3] |

| CYP Inhibition (CYP3A4) | In vitro | No relevant inhibition | [3] |

| hERG Channel Inhibition | In vitro | No relevant inhibition | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

MDM2-p53 ALPHASCREEN Assay

This assay quantifies the ability of this compound to inhibit the protein-protein interaction between human MDM2 and a p53-derived peptide.

-

Principle: A bead-based, nonradioactive, luminescent proximity homogeneous assay. Glutathione donor beads bind to a GST-tagged MDM2 protein, and streptavidin-coated acceptor beads bind to a biotinylated p53 peptide. When MDM2 and p53 interact, the beads are brought into close proximity, and excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the signal.

-

Protocol:

-

Prepare serial dilutions of this compound to a final starting concentration of 25 µM, followed by 10 subsequent 1:5 dilution steps.

-

In a 384-well plate, add 5 µL of the compound dilutions to the appropriate wells.

-

Add 5 µL of a pre-mixed solution of MDM2 and p53 peptide to the wells containing the compound. Add 5 µL of assay buffer to control wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a bead mixture (glutathione donor and streptavidin acceptor beads) to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the signal using a PerkinElmer Envision HTS Multilabel Reader with AlphaScreen specifications.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

SJSA-1 Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of the MDM2-amplified, p53 wild-type osteosarcoma cell line, SJSA-1.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A single reagent is added to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

-

Protocol:

-

Seed 2,000 SJSA-1 cells in 180 µL of RPMI medium supplemented with 10% FCS and penicillin/streptomycin into each well of a 96-well flat-bottom plate.

-

Incubate the plate overnight at 37°C in a CO2 incubator.

-

Prepare serial dilutions of this compound at the desired starting concentration (e.g., between 10 and 100 µM).

-

Add the compound dilutions to the cells and incubate for 3 days.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Agitate the plate for 30 minutes to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values using appropriate software.

-

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of this compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

-

Principle: Caco-2 cells are grown on a semi-permeable membrane in a Transwell® system, forming a polarized monolayer with tight junctions. The transport of the compound from the apical (A) to the basolateral (B) side (absorptive direction) and from B to A (efflux direction) is measured. The apparent permeability coefficient (Papp) and the efflux ratio are calculated.

-

Protocol:

-

Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.

-

Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value ≥ 200 Ω·cm² is typically required.

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

For A to B transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For B to A transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Analyze the concentration of this compound in the samples using LC-MS/MS.

-

Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).

-

In Vivo SJSA-1 Xenograft Model

This study evaluates the anti-tumor efficacy of orally administered this compound in an in vivo model.

-

Principle: Human SJSA-1 cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Protocol:

-

Subcutaneously inject SJSA-1 cells into the flank of immunocompromised mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily or single dose). The control group receives the vehicle.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition or regression.

-

Conclusion

The spirooxindole scaffold of this compound has proven to be a highly effective core for the development of a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Its rigid, three-dimensional structure allows for high-affinity binding to MDM2, leading to the reactivation of the p53 tumor suppressor pathway. This compound exhibits excellent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile that supports oral administration. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on MDM2-p53 inhibitors and other challenging protein-protein interaction targets. The continued exploration of the spirooxindole scaffold holds significant promise for the discovery of novel therapeutics in oncology and beyond.

References

Methodological & Application

Application Notes and Protocols for BI-0282 in in vitro Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0282 is a potent and selective small molecule antagonist of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, leading to its degradation and thereby suppressing its tumor-suppressive functions. This compound disrupts this interaction, leading to the stabilization and activation of p53.[1] This, in turn, can induce cell cycle arrest, senescence, and apoptosis in cancer cells that retain wild-type p53. These application notes provide detailed protocols for the in vitro use of this compound to treat cancer cell lines.

Mechanism of Action

This compound functions by binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[1] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle control and apoptosis, such as p21.[2][3] It is important to note that this compound does not inhibit the E3 ubiquitin ligase activity of MDM2 itself.[1]

Data Presentation

In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Biochemical Assay | - | IC50 (ALPHASCREEN) | 5 nM | [1] |

| Cell-Based Assay | SJSA-1 (Osteosarcoma) | IC50 (CellTiter-Glo) | 152 nM | [1] |

Experimental Protocols

Materials and Reagents

-

This compound (store as a 10 mM stock in DMSO at -20°C)

-

Cancer cell line of interest (e.g., SJSA-1, p53 wild-type)

-

Appropriate cell culture medium (e.g., RPMI-1640 for SJSA-1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well clear and opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, protein assay reagents, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)

-

Reagents for Cell Cycle Analysis (e.g., Propidium Iodide, RNase A)

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for the SJSA-1 cell line and can be modified for other cell lines.

Procedure:

-

Cell Seeding:

-

Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells to a concentration of 2 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well opaque-walled plate.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[1]

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blot Analysis for p53 and p21 Activation (General Protocol)

This protocol provides a general framework for assessing the activation of the p53 pathway. Optimization of antibody concentrations and incubation times may be required.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis by Propidium Iodide Staining (General Protocol)

This protocol outlines a general method for analyzing cell cycle distribution using flow cytometry.

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population and analyze the DNA content based on the PI fluorescence intensity.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Troubleshooting

-

Low this compound activity: Ensure the p53 status of your cell line is wild-type. This compound is not effective in p53-mutant or null cells. Verify the compound's integrity and concentration.

-

High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

-

Poor resolution in cell cycle analysis: Ensure proper fixation and a single-cell suspension before analysis. Titrate the PI concentration if necessary.

Conclusion

This compound is a valuable tool for studying the p53 signaling pathway in cancer cells with wild-type p53. The provided protocols offer a starting point for in vitro characterization of its effects on cell viability, protein expression, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: BI-0282 for SJSA-1 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. In cancer cells with wild-type TP53, such as the human osteosarcoma cell line SJSA-1, the activation of p53 can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[2][3] The SJSA-1 cell line is characterized by an amplification of the MDM2 gene, making it a highly relevant and sensitive model for evaluating the efficacy of MDM2 inhibitors.[3]

These application notes provide a recommended dosage and detailed protocols for the use of this compound in SJSA-1 xenograft models based on studies of closely related compounds and general best practices for this experimental system.

Quantitative Data Summary

While specific dosage data for this compound in SJSA-1 xenografts is not publicly available, data from a closely related and highly potent MDM2-p53 antagonist, brigimadlin (B10856465) (BI-907828), in the same xenograft model provides a strong basis for a recommended starting dosage.

| Compound | Cell Line | Xenograft Model | Dosage | Dosing Schedule | Route of Administration | Vehicle | Antitumor Effect |

| Brigimadlin (BI-907828) | SJSA-1 | BALB/c nude mice | 1, 1.5, or 2 mg/kg | Single dose, once weekly (QW) | Oral gavage (p.o.) | 0.5% Natrosol | Potent tumor growth inhibition |

| Brigimadlin (BI-907828) | SJSA-1 | BALB/c nude mice | 1 mg/kg | Twice a day (BID) for 1 day, once weekly (QW) | Oral gavage (p.o.) | 0.5% Natrosol | Potent tumor growth inhibition |

Signaling Pathway

The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, leading to the activation of the p53 signaling pathway.

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53-mediated apoptosis and cell cycle arrest.

Experimental Protocols

SJSA-1 Cell Culture

-

Cell Line: SJSA-1 (ATCC® CRL-2098™).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency.

SJSA-1 Xenograft Model Development

-

Animal Model: Female athymic nude mice (BALB/c background), 6-8 weeks old.

-

Cell Preparation:

-

Harvest SJSA-1 cells during the exponential growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

-

The final cell concentration should be 5 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Begin treatment when tumors reach a mean volume of approximately 150-200 mm³.

-

Experimental Workflow

Caption: Workflow for in vivo efficacy studies of this compound in an SJSA-1 xenograft model.

This compound Dosing and Administration

-

Recommended Starting Dosage: Based on data from the closely related compound brigimadlin (BI-907828), a starting dose of 1-2 mg/kg administered orally once weekly is recommended for this compound.[4]

-

Vehicle: A 0.5% solution of Natrosol (hydroxyethyl cellulose) in sterile water is a suitable vehicle for oral administration.[4]

-

Preparation of Dosing Solution:

-